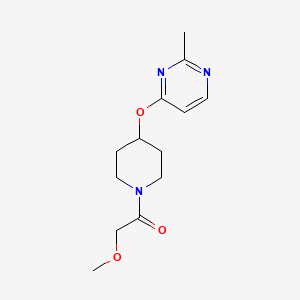

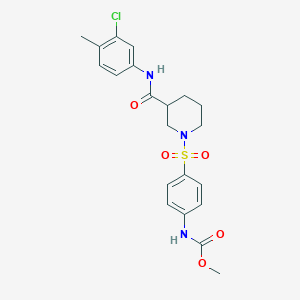

![molecular formula C15H19NO4 B2673443 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid CAS No. 893732-30-4](/img/structure/B2673443.png)

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid” is a type of organic compound. It appears to be a derivative of acrylic acid, which is a simple carboxylic acid. The compound also contains a methoxy group (-OCH3), a morpholinylmethyl group (a morpholine ring attached to a methyl group), and a phenyl group (a six-membered aromatic ring), all of which are attached to different positions on the phenyl ring.

Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a suitable phenyl precursor with a morpholinylmethyl group, followed by the introduction of the acrylic acid moiety. The exact synthetic route would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acrylic acid moiety, and the morpholinylmethyl and methoxy groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups in the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acrylic acid moiety, which could undergo various reactions typical of carboxylic acids (such as esterification or amide formation). The phenyl ring might also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the nonpolar phenyl ring could enhance its solubility in nonpolar solvents.Wissenschaftliche Forschungsanwendungen

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including a derivative similar to the requested compound. These modifications aimed to enhance the polymers' thermal stability and biological activities, suggesting applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis and Characterization of Copolymers

The synthesis and characterization of copolymers incorporating acrylamido and morpholine derivatives have been explored for their potential in environmental applications, particularly in metal ion binding and retention. These studies highlight the ability of such copolymers to selectively bind metal ions, indicating their utility in pollution control and remediation efforts (Rivas & Maureira, 2008).

Application in Drug Delivery Systems

Research on morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has shown potential for enhancing topical drug delivery. These compounds, related to the requested chemical structure, were evaluated for their ability to improve skin permeation, indicating their significance in developing more effective transdermal therapeutic agents (Rautio et al., 2000).

Development of Metal-Organic Frameworks (MOFs)

Modified aromatic amino acids, including derivatives akin to the requested compound, have been utilized in constructing novel MOFs. These structures have potential applications in nonlinear optics (NLO) materials due to their pure chiral coordination polymers, which could be beneficial in various technological and industrial applications (Xie et al., 2007).

Solar Cell Applications

Organic sensitizers for solar cell applications have been engineered to include functional groups similar to those in the requested compound. These sensitizers exhibit high efficiency in converting photon energy to electrical energy, demonstrating the potential of incorporating such molecular structures in the development of more efficient photovoltaic devices (Kim et al., 2006).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

Further research could help to elucidate the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, synthetic studies to optimize its synthesis, and biological studies to investigate its potential biological activity.

Eigenschaften

IUPAC Name |

(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCBHFOYDOGHQV-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)

![N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2673373.png)

![Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2673377.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2673383.png)